molecular formula C7H10N2O3 B070836 4-Isoxazolepropanoicacid, 5-amino-3-methyl- CAS No. 170312-25-1

4-Isoxazolepropanoicacid, 5-amino-3-methyl-

Cat. No. B070836
M. Wt: 170.17 g/mol
InChI Key: PIVISUWIRXCHGO-UHFFFAOYSA-N
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Description

AMPA receptor (AMPAR) is an ionotropic transmembrane receptor for glutamate and predominantly Na+ ion channel that mediates fast synaptic transmission in the central nervous system (CNS) . It’s of fundamental importance in the brain . AMPAR encephalitis is a rare subtype of autoimmune encephalitis .


Synthesis Analysis

The synthesis of AMPARs involves a complex process. AMPARs are composed of four types of subunits encoded by different genes, designated as GRIA1 (also named GluA1 or GluR1), GRIA2 (also named GluA2 or GluR2), GRIA3 (Also named GluA3 or GluR3), and GRIA4 (also called GluA4 or GluRA-D2), which combine to form tetramers .


Molecular Structure Analysis

The structure of AMPARs consists of four subunits that form a tetramer . The first three domains of the subunit protein in the plasma membrane were initially controversial, but it was eventually discovered that the second “transmembrane” domain does not in fact cross the membrane at all, but kinks back on itself within the membrane and returns to the intracellular side .


Physical And Chemical Properties Analysis

AMPA receptors are of fundamental importance in the brain. They are responsible for the majority of fast excitatory synaptic transmission, and their overactivation is potently excitotoxic .

Safety And Hazards

AMPAR encephalitis is a rare subtype of autoimmune encephalitis and is often found associated with tumors such as thymoma, lung cancer, ovarian tumors, and breast cancer . The tumors are generally detected during the screening process after the encephalitis initiated .

Future Directions

Given the importance of AMPARs in the brain and their association with various diseases, future research will likely focus on further understanding the mechanisms of AMPARs and developing treatments for conditions associated with AMPAR dysfunction .

properties

IUPAC Name

3-(5-amino-3-methyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVISUWIRXCHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437437
Record name 4-Isoxazolepropanoicacid, 5-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isoxazolepropanoicacid, 5-amino-3-methyl-

CAS RN

170312-25-1
Record name 4-Isoxazolepropanoicacid, 5-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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